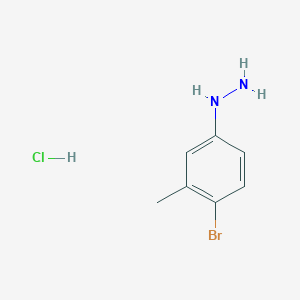

(4-Bromo-3-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQEKKSKADUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112626-91-2 | |

| Record name | (4-bromo-3-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)hydrazine hydrochloride

This compound is a substituted arylhydrazine that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic substitution pattern—a bromine atom and a methyl group on the phenyl ring—provides chemists with versatile handles for further functionalization, making it a valuable precursor in medicinal chemistry and materials science.[1] For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is key to unlocking its potential in creating novel bioactive compounds, particularly heterocyclic scaffolds like indoles, which are prevalent in pharmaceuticals.[1][2] This guide offers a comprehensive overview of this compound, from its fundamental properties to its application in cornerstone organic reactions.

Physicochemical and Structural Characteristics

The identity and purity of a chemical reagent are paramount for reproducible and successful synthesis. The key properties of (4-Bromo-3-methylphenyl)hydrazine and its hydrochloride salt are summarized below. It is important to distinguish between the free base and its more stable, crystalline hydrochloride salt, which is commonly used in laboratory settings.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(4-Bromo-3-methylphenyl)hydrazine hydrochloride | [3] |

| CAS Number | 90084-70-1 (for free base) | [4] |

| Molecular Formula | C₇H₁₀BrClN₂ | [3] |

| Molecular Weight | 237.52 g/mol | [3][5] |

| Appearance | Colorless to yellow liquid (free base) | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C, under an inert atmosphere | [1][4] |

Synthesis Pathway: From Arylamine to Hydrazine Salt

The preparation of arylhydrazines like this compound typically follows a classical, multi-step pathway starting from the corresponding aniline derivative. This process involves the formation of a diazonium salt, which is then carefully reduced to the hydrazine, purified, and finally converted to its stable hydrochloride salt. The causality behind each step is critical for achieving high yield and purity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for preparing similar arylhydrazine hydrochlorides.[6][7]

-

Diazotization:

-

Suspend 4-bromo-3-methylaniline in concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is strictly maintained below 5°C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

-

Causality: This low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[7]

-

-

Reduction:

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium pyrosulfite or tin(II) chloride, in an appropriate solvent.[7]

-

Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a controlled temperature (e.g., 15-35°C).[7] The reaction is often exothermic and requires careful monitoring.

-

Causality: The diazonium group is reduced to the hydrazine moiety. The choice of reducing agent is a balance between reactivity, cost, and ease of product purification. Zinc powder with acid is another effective option.[6]

-

-

Purification and Isolation:

-

Once the reduction is complete, basify the reaction mixture (e.g., with NaOH) to a high pH (~10) to deprotonate the hydrazine and precipitate any metal hydroxides.[6]

-

Extract the free base (4-Bromo-3-methylphenyl)hydrazine into an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazine free base.

-

-

Salt Formation (Salification):

-

Dissolve the crude hydrazine free base in a suitable solvent (e.g., ethanol or diethyl ether).

-

Slowly add concentrated hydrochloric acid with stirring. The this compound will precipitate as a solid.

-

Filter the solid, wash with a small amount of cold solvent (like acetone) to remove impurities, and dry under vacuum.[6]

-

Causality: Converting the oily or less-stable free base to its crystalline hydrochloride salt provides a product with improved stability, handling characteristics, and shelf-life.

-

Core Application: The Fischer Indole Synthesis

A primary and powerful application of this compound is in the Fischer Indole Synthesis , a cornerstone reaction discovered in 1883 that remains highly relevant for constructing the indole nucleus.[2] This reaction allows for the synthesis of complex, substituted indoles, which are key structural motifs in many pharmaceuticals, including antimigraine drugs of the triptan class.[2]

The reaction proceeds by condensing the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a thermally or acid-catalyzed[8][8]-sigmatropic rearrangement to generate the indole ring.[9][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [m.chemicalbook.com]

- 4. 90084-70-1|(4-Bromo-3-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 5. (2-Bbromo-4-methylphenyl)hydrazine hydrochloride | C7H10BrClN2 | CID 16495248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

(4-Bromo-3-methylphenyl)hydrazine hydrochloride safety data sheet

An In-depth Technical Guide to the Safe Handling of (4-Bromo-3-methylphenyl)hydrazine hydrochloride

For professionals in research, discovery, and development, the introduction of novel chemical intermediates is a constant. Among these, functionalized arylhydrazines are critical building blocks in the synthesis of a wide array of bioactive molecules, from pharmaceuticals to agrochemicals.[1] this compound is one such intermediate, valued for its specific substitution pattern that allows for the construction of complex molecular architectures.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a profound understanding and respect for its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on its safe handling, grounded in the principles of chemical causality and risk mitigation. It is designed to empower researchers to not only follow procedures but to understand the rationale behind them, fostering a proactive safety culture.

Core Chemical Identity and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the substance's identity and physical characteristics. These properties influence its behavior in the laboratory environment, from storage to its state during a reaction or an accidental spill.

| Property | Value | Source |

| IUPAC Name | (4-Bromo-3-methylphenyl)hydrazine;hydrochloride | |

| Synonyms | 4-Bromo-3-methylphenylhydrazine HCl | [1] |

| CAS Number | 90084-70-1 (for free base) | [2] |

| Molecular Formula | C₇H₁₀BrClN₂ | |

| Molecular Weight | 237.53 g/mol | |

| Appearance | Typically a solid, ranging from off-white to beige or yellow-brown powder/crystals.[3][4] | |

| Solubility | Soluble in water.[3] Miscible with alcohol, ether, chloroform, benzene.[5] |

Note: A specific CAS number for the hydrochloride salt is not consistently reported across major databases. The CAS for the free base is provided for reference. Researchers should always verify the identity of the material received.

Hazard Identification and GHS Classification: A Causal Analysis

The Globally Harmonized System (GHS) provides a framework for understanding chemical hazards. For this compound, the hazard profile is a composite of the arylhydrazine moiety and the hydrochloride salt form. While a specific, verified GHS classification for this exact salt is not universally available, we can infer a robust classification based on its constituent parts and data from close structural analogs.

The free base, (4-Bromo-3-methylphenyl)hydrazine, is classified with the signal word "Warning" and hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] However, the hydrochloride salt of the closely related 4-Bromophenylhydrazine is classified as "Danger" and carries the hazard statement H314: "Causes severe skin burns and eye damage."[6] This more severe classification is logically sound. The hydrochloride salt can release hydrochloric acid, especially in the presence of moisture, rendering the compound corrosive. Therefore, it is imperative to adopt the more stringent safety precautions associated with corrosive materials.

Inferred GHS Classification for this compound:

-

Signal Word: Danger[6]

-

Primary Hazard Statements:

-

Supplemental Hazard Statements:

-

H335: May cause respiratory irritation.[2]

-

Caption: Inferred GHS hazard classification and pictograms.

Toxicological Profile: Understanding the Biological Impact

Phenylhydrazine and its derivatives are recognized for their hematotoxicity, meaning they can damage red blood cells.[8][9] This occurs through the generation of reactive oxygen species (ROS) which cause oxidative stress, leading to the formation of methemoglobin and damage to the erythrocyte membrane.[5] The potential for skin sensitization is also a key concern with hydrazine derivatives.[7]

Key Toxicological Endpoints:

-

Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[7]

-

Acute Effects:

-

Skin & Eyes: Causes severe chemical burns and potentially irreversible eye damage upon direct contact.[6]

-

Inhalation: Harmful if inhaled, causing irritation to the respiratory tract, coughing, and shortness of breath.[2][7]

-

Ingestion: Harmful if swallowed, with potential for burns to the gastrointestinal tract.[6]

-

-

Chronic Effects: Repeated or prolonged exposure may lead to skin sensitization (allergic contact dermatitis).[7] There is evidence that phenylhydrazine is carcinogenic in animal studies, and therefore this compound should be treated as a potential human carcinogen.[8] Long-term exposure can lead to anemia due to red blood cell damage.[8][9]

Experimental Protocols for Safe Handling and Storage

The principle of "as low as reasonably achievable" (ALARA) exposure must be the guiding philosophy. This is accomplished through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls and Workspace Preparation

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[10]

-

Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before beginning work.

-

Proximity to Safety Equipment: The designated area must be in close proximity to an emergency eyewash station and safety shower.

-

Clutter-Free Workspace: Maintain a clean and uncluttered workspace to prevent accidental spills and facilitate rapid cleanup.[11]

Personal Protective Equipment (PPE) Protocol

A self-validating PPE ensemble is crucial. Each component protects another, and the entire system protects the researcher.

-

Primary Body Protection: A flame-resistant lab coat, fully buttoned.

-

Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove manufacturer's compatibility chart. Always double-glove, as this provides protection during the doffing of the outer, potentially contaminated glove. Inspect gloves for any signs of degradation or puncture before use.[12]

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes. A full face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[12]

-

Respiratory Protection: For weighing operations or any procedure that could generate significant dust, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary in addition to the fume hood.

Caption: Standard workflow for donning and doffing PPE.

Step-by-Step Handling Protocol (Weighing and Transfer)

-

Preparation: Assemble all necessary equipment (spatulas, weigh paper, secondary containers) inside the chemical fume hood before retrieving the chemical.

-

Transport: Transport the chemical container in a secondary, shatter-proof container from its storage location to the fume hood.

-

Dispensing: Open the container inside the hood. Use a dedicated spatula to carefully dispense the required amount of solid onto weigh paper or into a tared vessel. Avoid creating dust.

-

Cleaning: After dispensing, securely close the primary container. Wipe the spatula and any contaminated surfaces within the hood with a damp cloth (e.g., wet with 70% ethanol) to remove residual dust. Dispose of the cloth as hazardous waste.

-

Storage: Return the chemical to its designated storage location. This compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly marked for corrosive and toxic materials.

Emergency Procedures: A Validated Response Plan

Preparedness is the cornerstone of safety. All personnel must be familiar with these procedures before handling the chemical.

| Exposure Type | Step-by-Step First Aid Protocol |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] \n 2. Remove contact lenses, if present and easy to do. Continue rinsing. \n 3. Seek immediate medical attention. Provide the SDS to the medical personnel. |

| Skin Contact | 1. Immediately remove all contaminated clothing. \n 2. Flush the affected skin with large amounts of water for at least 15 minutes in a safety shower.[6] \n 3. Seek immediate medical attention. |

| Inhalation | 1. Remove the individual to fresh air. \n 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. \n 3. Seek immediate medical attention.[6] |

| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting.[6] \n 2. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. \n 3. Seek immediate medical attention. |

Spill Response Protocol

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: Secure the area to prevent entry.

-

Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle.

-

Small Spill Cleanup (in a fume hood):

-

Wear the full PPE ensemble described in section 4.2.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels directly on the spill.

-

Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a suitable cleaning solution, followed by water.

-

-

Large Spill: Evacuate the laboratory, close the doors, and contact your institution's emergency response team (e.g., Environmental Health & Safety).

Reactivity, Stability, and Disposal

-

Stability: The compound is generally stable under recommended storage conditions. However, arylhydrazines can be sensitive to air and light.[7]

-

Incompatible Materials: Avoid strong oxidizing agents, as these can react vigorously with the hydrazine moiety.[7]

-

Hazardous Decomposition: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

-

Containerization: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent material) in a clearly labeled, sealed hazardous waste container. Label as "Hazardous Waste: this compound".[13]

-

Aqueous Waste/Decontamination: For trace amounts or for decontaminating glassware, a chemical neutralization step can be employed before collection as waste. This should only be performed by trained personnel.

-

Work in a fume hood.

-

Dilute the aqueous waste or rinse solution to less than 5% concentration.

-

Slowly add an equal volume of a dilute (5%) solution of sodium hypochlorite (bleach) with stirring.[14][15] This oxidizes the hydrazine moiety.

-

Test for completion of the reaction (e.g., with potassium iodide-starch paper to check for excess oxidant).

-

The neutralized solution should be collected as hazardous waste. Do not dispose of it down the drain unless permitted by local regulations.

-

-

Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Conclusion: A Culture of Scientific Integrity and Safety

This compound is a powerful tool for chemical synthesis, but its utility is intrinsically linked to the potential for harm if mishandled. By understanding its chemical properties, toxicological profile, and the causal logic behind safe handling protocols, researchers can mitigate risks effectively. This guide provides the technical framework and field-proven insights to build that understanding. Adherence to these principles is not merely about compliance; it is a fundamental aspect of scientific integrity and our professional responsibility to ourselves, our colleagues, and our community.

References

-

PubChem. (2-Bromo-4-methylphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. [Link]

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

-

Oda, A., et al. (2019). Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. ResearchGate. [Link]

-

Ghosh, A., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4154–4165. [Link]

-

Hydrazine Fire Response Lake, MS Waste Management Plan. (2014). [Link]

-

Berger, J. (2007). Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine, 5(3), 125-130. [Link]

-

Wang, C., et al. (2023). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. PubMed Central. [Link]

-

Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

-

Wills, B. K., & Aksel, G. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]

-

University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

-

Shukla, P., et al. (2012). Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. CIBTech. [Link]

-

Wikipedia. Hydrazines. [Link]

-

ResearchGate. Reaction of 1a with various arylhydrazines. [Link]

-

Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

-

Shukla, P., et al. (2014). Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. International Journal of Basic and Applied Medical Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 90084-70-1|(4-Bromo-3-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 3. Hydrazines - Wikipedia [en.wikipedia.org]

- 4. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 9. cibtech.org [cibtech.org]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. epaosc.org [epaosc.org]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. arxada.com [arxada.com]

A Researcher's Guide to the Preliminary Investigation of Bromo-Substituted Phenylhydrazines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of bromo-substituted phenylhydrazines, essential intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This document delves into the synthesis, characterization, and critical applications of these versatile compounds, with a particular focus on their role in the Fischer indole synthesis. By offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic and analytical methodologies, this guide serves as an invaluable resource for researchers and professionals in organic synthesis and drug development. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the subject matter.

Introduction: The Strategic Importance of Bromo-Substituted Phenylhydrazines

Bromo-substituted phenylhydrazines are a class of organic compounds characterized by a phenyl ring substituted with both a bromine atom and a hydrazine group (-NHNH₂). The presence and position of the bromine atom significantly influence the electronic properties and reactivity of the molecule, making these compounds highly versatile building blocks in organic synthesis. Their hydrochloride salts are often the preferred form for storage and handling due to their increased stability.

The primary utility of these compounds lies in their application as key precursors in the synthesis of heterocyclic structures, most notably in the Fischer indole synthesis . This acid-catalyzed reaction between a phenylhydrazine and a ketone or aldehyde remains one of the most important and widely used methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs.[1][2] The electronic and steric effects of the bromo-substituent play a crucial role in directing the regiochemical outcome of this and other reactions, a topic that will be explored in detail in this guide.

This guide will provide a thorough examination of the synthesis of bromo-substituted phenylhydrazines, a comparative look at different synthetic strategies, detailed protocols for their characterization, and an in-depth analysis of their application in the Fischer indole synthesis, including the mechanistic influence of the bromine substituent's position.

Synthesis of Bromo-Substituted Phenylhydrazines: A Comparative Approach

The most common and industrially relevant method for the synthesis of bromo-substituted phenylhydrazines involves a two-step process: the diazotization of a corresponding bromoaniline followed by the reduction of the resulting diazonium salt.

The Core Synthetic Pathway: Diazotization and Reduction

The general workflow for the synthesis of bromo-substituted phenylhydrazines is depicted below. This process begins with the conversion of a bromoaniline to a diazonium salt, which is then reduced to the desired phenylhydrazine.

Caption: General workflow for the synthesis of bromo-substituted phenylhydrazines.

Causality Behind Experimental Choices in Synthesis

Diazotization: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated and allowed to warm.[3] The use of a strong acid, such as hydrochloric acid, is crucial to generate nitrous acid in situ from sodium nitrite and to maintain a low pH, which prevents the newly formed diazonium salt from coupling with the starting aniline.[3]

Reduction: The choice of reducing agent is a critical parameter that influences the yield, purity, and scalability of the synthesis.

-

Zinc Dust and Hydrochloric Acid: This is a powerful reducing system that offers good yields and shorter reaction times.[4] The zinc hydroxide by-product is readily removed by filtration after basification of the reaction mixture. This method is often favored for its efficiency and the high purity of the resulting product.[4]

-

Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are milder reducing agents that are also commonly used. The reaction with sulfites proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine. While generally effective, this method may require longer reaction times or heating to drive the reaction to completion.[5]

-

Stannous Chloride (SnCl₂): This is another effective reducing agent, but its use can lead to the formation of tin-containing by-products that can be difficult to remove, and it is also a more costly option.[5]

The selection of the reducing agent often depends on the specific substrate, desired scale, and considerations for waste disposal and cost.

Self-Validating Synthesis Protocol: 4-Bromophenylhydrazine Hydrochloride

The following protocol for the synthesis of 4-bromophenylhydrazine hydrochloride is designed to be self-validating through the inclusion of in-process controls to monitor the completion of each critical step.

Step 1: Diazotization of 4-Bromoaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromoaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C.

-

In-Process Control: After the addition is complete, stir the mixture for an additional 30 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.[6] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a slurry of zinc dust (2.5-3.0 eq) in water and concentrated hydrochloric acid.

-

Cool this slurry to below 10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the zinc slurry, ensuring the temperature does not exceed 20 °C.

-

In-Process Control: The disappearance of the characteristic yellow-orange color of the diazonium salt solution indicates the progress of the reduction. The reaction is typically complete when the mixture becomes a grayish-white suspension. Further confirmation can be obtained by TLC analysis, comparing a sample of the reaction mixture to the starting diazonium salt solution (visualized with a suitable coupling agent like β-naphthol).

-

Once the reduction is complete, stir for an additional hour.

Step 3: Isolation and Purification

-

Carefully basify the reaction mixture to a pH of ~10 with a concentrated sodium hydroxide solution while cooling in an ice bath to precipitate the crude 4-bromophenylhydrazine free base.

-

Filter the precipitate and wash thoroughly with cold water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid until the precipitation is complete.

-

Filter the 4-bromophenylhydrazine hydrochloride, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of Bromo-Substituted Phenylhydrazines

Thorough characterization is essential to confirm the identity and purity of the synthesized bromo-substituted phenylhydrazines. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these compounds. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

¹H NMR:

-

Aromatic Protons: The protons on the phenyl ring typically appear in the range of δ 6.5-7.5 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) can be used to determine the substitution pattern (ortho, meta, or para). For example, in 4-bromophenylhydrazine, the aromatic protons will appear as two doublets due to the symmetry of the molecule.

-

Hydrazine Protons (-NHNH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR:

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine will be significantly influenced by the halogen's electronic effects.

Table 1: Typical ¹H and ¹³C NMR Spectral Data for Bromo-Substituted Phenylhydrazines

| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Bromophenylhydrazine | Aromatic H's | 6.7-7.5 (m) | Aromatic C's: 110-150 |

| NH/NH₂ | Broad s | ||

| 3-Bromophenylhydrazine | Aromatic H's | 6.8-7.3 (m) | Aromatic C's: 110-152 |

| NH/NH₂ | Broad s | ||

| 4-Bromophenylhydrazine | Aromatic H's | ~6.8 (d), ~7.2 (d) | Aromatic C's: 110-150 |

| NH/NH₂ | Broad s |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-H Stretching: The hydrazine group will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The free base will typically show two bands for the -NH₂ group (symmetric and asymmetric stretching) and one for the -NH group.

-

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine stretching vibration is found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Application in Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and a primary application of bromo-substituted phenylhydrazines. The reaction proceeds through a series of well-defined steps, and the position of the bromo-substituent can significantly influence the reaction's regioselectivity.

The General Mechanism

The accepted mechanism of the Fischer indole synthesis involves the following key transformations:

Caption: Key transformations in the Fischer indole synthesis mechanism.

-

Hydrazone Formation: The bromo-substituted phenylhydrazine first condenses with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, the ene-hydrazine.

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a C-C bond is formed between the aromatic ring and the enamine carbon.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization with the loss of ammonia to form the final indole product.

The Influence of Bromine Position on Regioselectivity

When an unsymmetrical ketone is used in the Fischer indole synthesis, two different ene-hydrazines can be formed, potentially leading to two regioisomeric indole products. The electronic effect of the bromo-substituent on the phenylhydrazine ring plays a critical role in directing the outcome of the[7][7]-sigmatropic rearrangement.

-

Para-Bromo-Substituent: A bromine atom at the para-position is electron-withdrawing by induction but weakly electron-donating by resonance. This generally leads to predictable outcomes based on the steric and electronic nature of the ketone.

-

Ortho-Bromo-Substituent: An ortho-bromo group can exert a significant steric influence, potentially hindering the[7][7]-sigmatropic rearrangement at the adjacent carbon. This can favor the formation of one regioisomer over the other. In some cases, the ortho-substituent can be used as a blocking group to achieve high regioselectivity.

-

Meta-Bromo-Substituent: A meta-bromo group primarily exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring towards the electrophilic-like attack of the[7][7]-sigmatropic rearrangement. The regioselectivity will be influenced by which ortho/para position relative to the hydrazine group is less deactivated.

The interplay of these electronic and steric effects makes the choice of bromo-substituted phenylhydrazine isomer a key strategic decision in the synthesis of specifically substituted indoles.

Experimental Protocol: Fischer Indole Synthesis of a Bromo-Substituted Indole

This protocol describes the synthesis of a bromo-substituted indole from 4-bromophenylhydrazine hydrochloride and a ketone.

-

Hydrazone Formation (in situ): In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone. The formation of a precipitate or a color change often indicates hydrazone formation.

-

Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or concentrated sulfuric acid, to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (this can range from 80 °C to over 150 °C depending on the substrate and catalyst) and monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

Bromo-substituted phenylhydrazines and their hydrochloride salts should be handled with care. They are often classified as harmful if swallowed, and can cause skin and eye irritation or burns.[7] Always consult the Safety Data Sheet (SDS) for the specific compound before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Bromo-substituted phenylhydrazines are indispensable reagents in modern organic synthesis, offering a gateway to a vast array of complex molecules, particularly indole derivatives of medicinal importance. A thorough understanding of their synthesis, characterization, and reactivity is paramount for any researcher working in this field. This guide has provided a detailed overview of these key aspects, emphasizing the importance of rational experimental design and the use of in-process controls to ensure reliable and reproducible results. By leveraging the insights and protocols presented herein, researchers can confidently and effectively utilize bromo-substituted phenylhydrazines in their synthetic endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Characteristics of (4-Bromo-3-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (4-Bromo-3-methylphenyl)hydrazine hydrochloride, a key intermediate in the synthesis of various bioactive molecules. Recognizing the critical need for precise information in pharmaceutical and agrochemical research, this document synthesizes available data to offer a practical understanding of this compound's characteristics.

Molecular Identity and Structural Elucidation

This compound is a substituted aromatic hydrazine salt. The hydrochloride form enhances the stability and solubility of the parent hydrazine base, making it more amenable to storage and use in aqueous reaction conditions.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a hydrazinium chloride group. The relative positions of these substituents are crucial for its reactivity and the geometry of its derivatives.

Caption: Molecular structure of this compound.

Physical Properties: Appearance and Form

The physical state and appearance of (4-Bromo-3-methylphenyl)hydrazine and its hydrochloride salt are subject to some variation in reported data from chemical suppliers, which may be attributable to differences in purity, residual solvent, or isomeric form.

The free base, (4-Bromo-3-methylphenyl)hydrazine, has been described as a colorless to yellow liquid.[1] However, it is important to distinguish this from the hydrochloride salt. While specific data for this compound is not consistently available, information on the closely related compound, 4-bromophenylhydrazine hydrochloride, provides valuable insight. This analog is typically a solid, described as a white to light yellow or light red powder or crystal. Another source describes it as a beige crystalline powder.[2] Therefore, it is reasonable to expect that This compound is a crystalline solid, likely appearing as a white to off-white or beige powder.

Data Summary

| Property | (4-Bromo-3-methylphenyl)hydrazine (Free Base) | 4-Bromophenylhydrazine hydrochloride (Analog) |

| CAS Number | 112626-91-2[1] or 90084-70-1[3] | 622-88-8[2] |

| Molecular Formula | C₇H₉BrN₂[1] | C₆H₇BrN₂·HCl |

| Molecular Weight | 201.07 g/mol [1] | 223.50 g/mol |

| Physical Form | Colorless to yellow liquid[1] | Solid, powder to crystal[2] |

| Color | Colorless to yellow[1] | White to light yellow to light red, or light gray to light brown-beige[2] |

| Melting Point | Not available | 230 °C (decomposes) or 220-230 °C (decomposes)[2] |

| Solubility | Not available | Soluble in water[2] |

| Storage | 0-8°C[1] or under -20°C in an inert atmosphere[3] | Room temperature, in a cool, dark place, under inert gas |

Causality Behind Experimental Choices in Synthesis and Purification

The preparation of phenylhydrazine hydrochlorides typically involves a four-step process: diazotization, reduction, purification, and salification. The rationale behind each step is crucial for obtaining a high-purity, stable product. The following is a generalized protocol based on the synthesis of similar compounds, such as 4-bromophenylhydrazine hydrochloride.[4]

Generalized Experimental Workflow

Caption: Generalized workflow for the synthesis of a substituted phenylhydrazine hydrochloride.

Detailed Step-by-Step Methodology

Step 1: Diazotization

-

The starting material, 4-bromo-3-methylaniline, is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. The use of concentrated HCl ensures a strongly acidic medium, which is necessary for the formation of the diazonium salt and to prevent unwanted side reactions.

-

A solution of sodium nitrite in water is added dropwise while vigorously stirring and maintaining the temperature between 0-5°C. This exothermic reaction forms the diazonium salt. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction

-

A reducing agent, such as zinc powder in concentrated hydrochloric acid, is added to the diazonium salt solution. This step reduces the diazonium group to a hydrazine. The choice of reducing agent is critical for efficiency and purity; alternatives like sodium sulfite or stannous chloride can also be used.

-

The reaction is typically carried out at a controlled temperature (e.g., 15-20°C) until the reaction is complete, which can be indicated by a color change.

Step 3: Purification of the Free Base

-

After the reduction, the reaction mixture is basified (e.g., with NaOH) to precipitate the crude (4-bromo-3-methylphenyl)hydrazine free base.

-

The crude product is then purified. A common method is recrystallization from hot water after treatment with activated carbon to remove colored impurities.[4] This step is vital for achieving high purity of the final product.

Step 4: Salification

-

The purified hydrazine free base is dissolved in a suitable solvent, and concentrated hydrochloric acid is added.

-

The mixture is stirred, often with gentle heating, to induce crystallization of the hydrochloride salt.[4]

-

The solution is then cooled to promote complete crystallization. The resulting solid is collected by filtration, washed with a solvent like acetone to remove residual acid and impurities, and dried under vacuum.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by in-process controls. For instance, the completion of the diazotization and reduction steps can be monitored by thin-layer chromatography (TLC). The purity of the final product should be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A melting point determination can also serve as a quick check for purity, with a sharp melting range indicating a pure compound.

Conclusion

This compound is a valuable reagent in organic synthesis. While there are some discrepancies in the reported physical properties and CAS numbers from various commercial sources, a deductive understanding based on analogous compounds suggests it is a crystalline solid. The provided generalized synthesis protocol, grounded in established chemical principles, offers a reliable pathway for its preparation, ensuring a product of high purity suitable for research and development applications.

References

- Google Patents. (2013). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

Sources

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis with (4-Bromo-3-methylphenyl)hydrazine hydrochloride

Introduction: The Strategic Importance of Bromo-Methyl-Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials.[1][2] The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered in 1883, remains a primary method for constructing this pivotal heterocyclic system.[3] This reaction facilitates the synthesis of substituted indoles by the acid-catalyzed cyclization of arylhydrazones, which are themselves readily derived from arylhydrazines and carbonyl compounds.[4][5]

This application note provides a detailed guide for the synthesis of bromo-methyl-substituted indoles using (4-Bromo-3-methylphenyl)hydrazine hydrochloride as the starting material. Halogenated and alkylated indoles are of particular interest in drug development as the substituents allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide handles for further functionalization.[1][2] The insights and protocols herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the Fischer indole synthesis for the creation of novel and complex molecular architectures.

Chemical Principles and Reaction Mechanism

The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through a series of well-established mechanistic steps.[4][6] The overall transformation involves the reaction of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[4][6]

The key steps of the mechanism are as follows:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-Bromo-3-methylphenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer (the "ene-hydrazine"). This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

-

[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, which forms a new carbon-carbon bond and results in a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia to afford the stable, aromatic indole product.

Controlling Regioselectivity with Substituted Phenylhydrazines

A critical consideration in the Fischer indole synthesis, particularly when using unsymmetrical ketones, is the regioselectivity of the cyclization. The reaction proceeds through the formation of an enamine intermediate, and with an unsymmetrical ketone, two different enamines can potentially be formed. The preferred pathway is generally the one that proceeds through the more thermodynamically stable enamine.

In the case of (4-Bromo-3-methylphenyl)hydrazine, the cyclization must occur at one of the two positions ortho to the hydrazine moiety. These positions are C2 and C6 of the aniline ring. The substituents on the ring, a methyl group at C3 and a bromine atom at C4, exert directing effects that influence the regiochemical outcome.

-

Pathway A (Cyclization at C2): This pathway is sterically hindered by the adjacent methyl group at C3.

-

Pathway B (Cyclization at C6): This pathway is less sterically hindered.

Therefore, the cyclization is expected to proceed preferentially at the less sterically encumbered C6 position, leading to the formation of a 6-bromo-5-methyl-substituted indole as the major product.

Experimental Protocols

The following protocols are representative methods for the synthesis of bromo-methyl-substituted indoles from this compound. The choice of catalyst and reaction conditions can be adapted based on the specific carbonyl compound used and the desired scale of the reaction.

Protocol 1: Acetic Acid Catalyzed Synthesis of 6-Bromo-2,3,5-trimethylindole

This protocol describes the reaction of this compound with methyl ethyl ketone.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 237.53 | 10.0 | 2.38 g |

| Methyl ethyl ketone (MEK) | 72.11 | 11.0 | 0.95 mL |

| Glacial Acetic Acid | 60.05 | - | 25 mL |

| 1 M Sodium Hydroxide Solution | 40.00 | As needed | - |

| Dichloromethane | 84.93 | - | 3 x 50 mL |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.38 g, 10.0 mmol) and glacial acetic acid (25 mL).

-

Stir the mixture at room temperature to dissolve the solid.

-

Add methyl ethyl ketone (0.95 mL, 11.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 6-bromo-2,3,5-trimethylindole.

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis

For less reactive ketones or to potentially improve yields, polyphosphoric acid (PPA) can be an effective catalyst.

Procedure:

-

In a round-bottom flask, combine this compound (10.0 mmol) and the ketone (11.0 mmol).

-

Add polyphosphoric acid (approximately 10-15 g) to the mixture with vigorous stirring.

-

Heat the mixture to 80-100 °C for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Follow steps 9-11 from Protocol 1 for workup and purification.

Characterization of the Expected Product: 6-Bromo-2,3,5-trimethylindole

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

1H NMR (CDCl3, 400 MHz): Expected signals would include a broad singlet for the N-H proton (around δ 7.8-8.2 ppm), singlets for the aromatic protons, and singlets for the three methyl groups.

-

13C NMR (CDCl3, 100 MHz): Signals corresponding to the eight indole core carbons and the three methyl carbons. The carbon attached to the bromine will be shifted downfield.

-

IR (KBr): Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and C=C aromatic stretching (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (ESI-MS): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Troubleshooting and Best Practices

-

Low Yields: If the yield is low, consider increasing the reaction time or using a stronger acid catalyst like PPA. Ensure the ketone is of high purity and used in slight excess.

-

Side Reactions: Overheating or prolonged reaction times can lead to the formation of tars and other byproducts. Careful monitoring by TLC is essential.

-

Purification Challenges: The crude product may contain unreacted starting materials or polymeric byproducts. Flash column chromatography is generally effective for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be employed.

-

Handling of Reagents: this compound is a potential irritant and should be handled in a fume hood with appropriate personal protective equipment. PPA is corrosive and viscous; it should be handled with care.

Conclusion

The Fischer indole synthesis provides an efficient and direct route to valuable bromo-methyl-substituted indoles from this compound. By carefully selecting the reaction conditions and understanding the principles of regioselectivity, researchers can effectively synthesize these important building blocks for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for the successful execution of this powerful transformation.

References

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available at: [Link]

- Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-118). John Wiley & Sons, Ltd.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Taber, D. F., & Straney, P. J. (2010). The Synthesis of Substituted Indoles. Organic Chemistry, 1, 1-25.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

-

Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available at: [Link]

- Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Bromo-3-methylphenyl)hydrazine hydrochloride

Welcome to the technical support guide for the purification of crude (4-Bromo-3-methylphenyl)hydrazine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate and require high-purity material for their work. As an important building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure reliable downstream reactions and final product integrity.[1]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification challenges. We will explore the "why" behind each technique, empowering you to make informed decisions and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which usually involves the diazotization of 4-bromo-3-methylaniline followed by reduction.[2][3] Common impurities may include:

-

Unreacted Starting Material: Residual 4-bromo-3-methylaniline.

-

Oxidation Products: Hydrazines are susceptible to air oxidation, which can produce colored impurities and tars. This is often the cause of a pink, brown, or yellow hue in the crude product.

-

Side-Reaction Products: Impurities from the diazotization or reduction steps.

-

Inorganic Salts: Residual salts from the synthesis and workup, such as sodium chloride or zinc salts.[2]

Q2: What is the expected appearance of the pure compound?

A2: High-purity this compound should be an off-white to light beige or light gray crystalline powder.[4] Significant color deviation (e.g., dark brown, red, or deep yellow) is a strong indicator of impurities.

Q3: How should I properly store the purified product?

A3: Due to its sensitivity, the purified compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4][5] Room temperature storage is generally acceptable, but for long-term stability, refrigeration (0-8°C) is recommended.[1][5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: My crude product is highly colored (e.g., brown, red, or dark yellow).

Question: What is the best first step to remove these colored impurities?

Answer: The most effective initial approach for removing colored, non-volatile impurities is treatment with activated charcoal followed by recrystallization.

Causality: Colored impurities are often large, conjugated organic molecules that arise from oxidation or side reactions. Activated charcoal has a highly porous surface with a strong affinity for these types of molecules, effectively adsorbing them from the solution.[6]

Recommended Protocol: Decolorization and Recrystallization

-

Solvent Selection: Choose a suitable solvent for recrystallization. For the hydrochloride salt, a polar protic solvent like ethanol, methanol, or a mixture of ethanol and water is a good starting point.

-

Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent required for complete dissolution. This is a critical step to ensure maximum recovery later.[7]

-

Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly before adding the charcoal.

-

Heating: Gently heat the mixture at reflux for 5-10 minutes to allow for efficient adsorption of impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the charcoal.[6] This step must be performed rapidly to prevent the desired product from crystallizing prematurely in the funnel.

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Issue 2: The purity of my recrystallized product is still low (<98% by HPLC/NMR).

Question: Recrystallization alone isn't sufficient. What advanced techniques can I use?

Answer: If simple recrystallization fails to remove persistent impurities, this suggests that the impurities have similar solubility profiles to your product. In this case, you can either attempt purification via the free base, which will have drastically different solubility, or use column chromatography.

Logic: Converting the hydrochloride salt to its free base form changes its polarity significantly. The free base is less polar and more soluble in organic solvents like ethyl acetate or dichloromethane, while the impurities (especially inorganic salts) will remain in the aqueous phase. This allows for a liquid-liquid extraction to remove many impurities before a final purification step.

Protocol: Purification via the Free Base

-

Dissolution: Dissolve the crude hydrochloride salt in water.

-

Basification: Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is ~8-9. The free base will precipitate or form an oil.

-

Extraction: Extract the free base into an organic solvent like ethyl acetate or dichloromethane (DCM). Perform 2-3 extractions to ensure complete recovery.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude free base.

-

Final Purification:

-

Option A (Recrystallization): Recrystallize the crude free base from a suitable non-polar solvent system (e.g., heptane/ethyl acetate).

-

Option B (Chromatography): Purify the crude free base by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[10]

-

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or DCM) and add a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.

-

Isolation: Collect the pure salt by filtration, wash with a small amount of cold ether, and dry under vacuum.

Issue 3: My recovery after recrystallization is very low.

Question: How can I improve the yield without compromising purity?

Answer: Low recovery is most often caused by using too much solvent, selecting a solvent in which the compound is too soluble even when cold, or cooling the solution too rapidly.

Causality & Solutions:

-

Excess Solvent: The fundamental principle of recrystallization is based on the difference in solubility at high and low temperatures.[8] If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.

-

Solution: Always use the minimum amount of hot solvent to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.[7]

-

-

Improper Solvent Choice: An ideal solvent dissolves the compound well when hot but poorly when cold.

-

Solution: If your compound remains soluble in the cold solvent, consider a two-solvent recrystallization system. This involves a "soluble" solvent in which the compound dissolves readily and a "miscible anti-solvent" in which the compound is poorly soluble.

-

Protocol: Two-Solvent Recrystallization

-

Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

-

While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

-

Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly, as described previously. The presence of the anti-solvent will significantly reduce the compound's solubility at lower temperatures, leading to a higher yield.

Data Summary Table

The choice of solvent is critical for successful recrystallization. The table below provides a starting point for solvent screening.

| Solvent/System | Type | Boiling Point (°C) | Suitability Notes |

| Ethanol | Polar Protic | 78 | Good general-purpose solvent for hydrochloride salts. |

| Methanol | Polar Protic | 65 | Higher solubility than ethanol; may lead to lower recovery. |

| Isopropanol | Polar Protic | 82 | Can offer a better solubility differential than ethanol. |

| Ethanol/Water | Mixed Polar Protic | Variable | Excellent two-solvent system; water acts as the anti-solvent. |

| Heptane/Ethyl Acetate | Mixed Non-polar/Polar Aprotic | Variable | Suitable for recrystallizing the free base form. |

| Dichloromethane (DCM) | Polar Aprotic | 40 | Primarily used for dissolving the free base for salt formation. |

References

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... MDPI. Available at: [Link]

- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

- CN102382010A - Preparation process for 4-bromo phenyl hydrazine. Google Patents.

-

(2-Bromo-4-methylphenyl)hydrazine hydrochloride. PubChem. Available at: [Link]

- CN101134734A - Method for preparing phenylhydrazine derivant. Google Patents.

-

Carrying out a recrystallisation. Royal Society of Chemistry via YouTube. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

-

Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available at: [Link]

-

How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

-

Recrystallization. MIT Digital Lab Techniques Manual via YouTube. Available at: [Link]

-

How To Recrystallize A Solid. Tyler Parra via YouTube. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Preparation method of 4-methyl phenylhydrazine hydrochloride. Patsnap. Available at: [Link]

- Process for purification of phenylhydrazine. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 4. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 5. (3-Bromo-4-methylphenyl)hydrazine hydrochloride | 112627-04-0 [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

Technical Support Center: The Influence of Electron-Donating Groups on Fischer Indolization Success

Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful reaction, particularly concerning the influence of electron-donating groups (EDGs) on the arylhydrazine component. Here, we dissect common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to overcome hurdles in your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Issues with Electron-Donating Groups

The presence of electron-donating groups on the phenylhydrazine ring in a Fischer indolization can significantly impact reaction outcomes, often leading to lower yields or complete reaction failure if not properly managed. This section provides a structured approach to troubleshooting common problems.

Issue 1: Low to No Yield of the Desired Indole Product

Symptoms: Your reaction yields are consistently below expectations, or you are primarily recovering starting materials or unidentifiable baseline material on your TLC plate.

Causality Analysis:

Electron-donating groups on the arylhydrazine ring increase the electron density of the aromatic system.[1][2][3] This heightened electron density can have a dual effect. While it can accelerate the key[4][4]-sigmatropic rearrangement step, it can also promote undesired side reactions.[1][2] One of the most significant competing pathways is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[4] This cleavage is particularly favored when the resulting iminylcarbocation is stabilized by electron-donating substituents, diverting the reaction from the desired indolization pathway.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low indole yield.

Step-by-Step Protocol Adjustments:

-

Catalyst Optimization: The choice of acid catalyst is paramount.[5][6][7] While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can exacerbate the N-N bond cleavage issue with electron-rich substrates.[4][6]

-

Temperature Control: Higher temperatures, while often necessary to drive the[4][4]-sigmatropic rearrangement, can also provide the activation energy for the undesired N-N bond cleavage.

-

Action: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress carefully by TLC to find the optimal balance between indole formation and decomposition.

-

-

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates.

-

Action: If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent.

-

Issue 2: Formation of Multiple Indole Regioisomers

Symptoms: When using a meta-substituted phenylhydrazine with an electron-donating group, you obtain a mixture of the 4- and 6-substituted indole products.

Causality Analysis:

For meta-substituted arylhydrazines, the[4][4]-sigmatropic rearrangement can proceed through two different ortho positions relative to the hydrazine moiety. The regiochemical outcome is dictated by the electronic directing effect of the substituent. Electron-donating groups generally direct the cyclization to the para position relative to the EDG, leading to the 6-substituted indole as the major product. However, this selectivity is not always absolute and can be influenced by the reaction conditions.

Regioselectivity Control:

Caption: Regiochemical pathways for meta-substituted hydrazones.

Strategies for Improving Regioselectivity:

-

Bulky Catalysts: Employing a bulkier Lewis or Brønsted acid catalyst can sometimes enhance the steric hindrance at one of the ortho positions, favoring cyclization at the less hindered site.

-

Substituent Modification: If synthetically feasible, modifying the electron-donating group to be more or less sterically demanding can influence the product ratio.

II. Frequently Asked Questions (FAQs)

Q1: How do electron-donating groups fundamentally accelerate the Fischer indolization?

A1: The key rate-determining step in many Fischer indolizations is the acid-catalyzed[4][4]-sigmatropic rearrangement of the ene-hydrazine intermediate.[2][7] This rearrangement involves the formation of a new C-C bond between the aromatic ring and the enamine carbon. Electron-donating groups on the aryl ring increase its nucleophilicity, making it more reactive towards the electron-poor alkene part of the enamine.[1][3] This increased nucleophilicity lowers the activation energy of the rearrangement, thus accelerating the overall reaction rate.[1][2]

Q2: Why does the synthesis of 3-aminoindoles via the Fischer method often fail, even with protic acids?

A2: The synthesis of 3-aminoindoles represents a significant challenge for the Fischer indolization.[4][5] This failure is a direct consequence of the powerful electron-donating nature of the amino group on the carbonyl component. This strong EDG excessively stabilizes the iminylcarbocation that forms upon heterolytic N-N bond cleavage of the protonated ene-hydrazine intermediate.[4] This cleavage pathway becomes so favorable that it completely outcompetes the desired[4][4]-sigmatropic rearrangement, leading to reaction failure.[4][5] Computational studies have shown that for these substrates, the transition state for N-N bond cleavage is significantly lower in energy than the transition state for the sigmatropic rearrangement.[4]

Q3: Can Lewis acids be a universal solution for challenging Fischer indolizations with electron-rich substrates?

A3: While Lewis acids like ZnCl₂ are often more effective than Brønsted acids for substrates prone to N-N bond cleavage, they are not a universal solution.[4][6] The choice of the optimal acid catalyst is highly substrate-dependent and often requires empirical screening. In some cases, even with Lewis acids, the cleavage pathway may still predominate, especially with very strong electron-donating groups on the carbonyl component.[4][5]

Q4: Are there any modifications to the Fischer indole synthesis that are better suited for electron-rich systems?